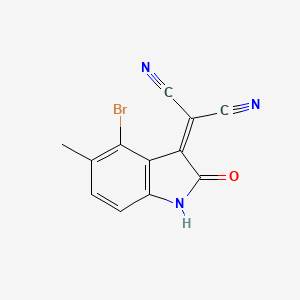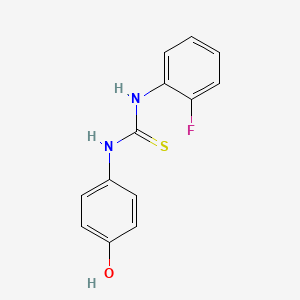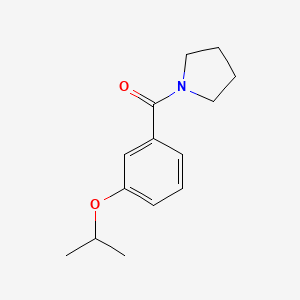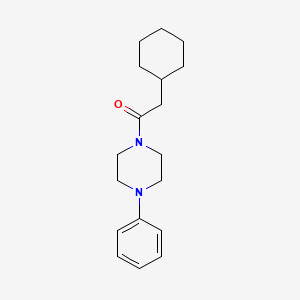![molecular formula C14H10FN3O3S B5883044 N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5883044.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-nitrobenzamide, commonly known as FN-1501, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of nitrobenzamide derivatives, which have been studied for their potential therapeutic applications. FN-1501 has been shown to exhibit promising biological activity, making it a subject of interest for researchers in various fields. In
Wirkmechanismus
The mechanism of action of FN-1501 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. FN-1501 has been shown to inhibit the activity of several enzymes, including matrix metalloproteinases and histone deacetylases, which play important roles in cancer progression and immune regulation. FN-1501 has also been reported to modulate the expression of various genes involved in cell signaling and metabolism.
Biochemical and Physiological Effects:
FN-1501 has been shown to exhibit several biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, FN-1501 has been reported to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. In immune cells, FN-1501 has been shown to regulate cytokine production, inhibit T cell activation, and modulate the function of dendritic cells. In the brain, FN-1501 has been shown to improve cognitive function, enhance synaptic plasticity, and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
FN-1501 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized in large quantities and is relatively inexpensive compared to other compounds with similar biological activity. However, there are also some limitations to using FN-1501 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological effects. Additionally, its effects may vary depending on the cell type and experimental conditions, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on FN-1501. One area of interest is the development of more potent derivatives of FN-1501 that exhibit greater biological activity and selectivity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of FN-1501, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of FN-1501 in animal models and clinical trials, which could pave the way for its development as a therapeutic agent.
Synthesemethoden
FN-1501 can be synthesized through a multistep process that involves the reaction of 2-nitrobenzoyl chloride with 2-fluoroaniline, followed by the reaction of the resulting product with potassium thiocyanate. The final product is obtained through the reaction of the intermediate product with 4-nitrobenzoyl chloride. The synthesis of FN-1501 has been reported in several studies, and the purity and yield of the compound can be optimized through various modifications to the synthesis method.
Wissenschaftliche Forschungsanwendungen
FN-1501 has been studied for its potential therapeutic applications in various fields, including cancer research, immunology, and neuroscience. In cancer research, FN-1501 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It has also been shown to enhance the antitumor activity of chemotherapy drugs. In immunology, FN-1501 has been reported to modulate the immune response by regulating the production of cytokines and inhibiting the activation of T cells. In neuroscience, FN-1501 has been shown to improve cognitive function and protect against neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-10-6-2-3-7-11(10)16-14(22)17-13(19)9-5-1-4-8-12(9)18(20)21/h1-8H,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKJHDIAUJTOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)carbamothioyl]-2-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)
![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)

![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)


![N'-(2,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5883047.png)
![4-{2-[4-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5883057.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)
